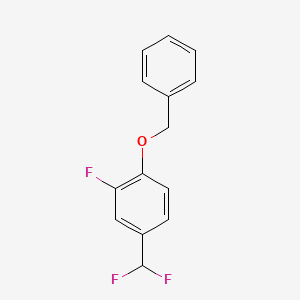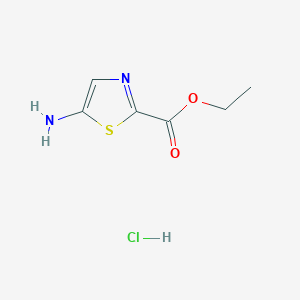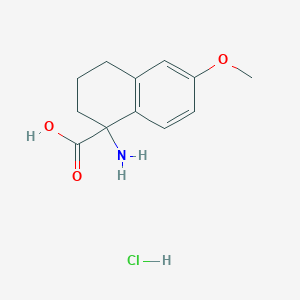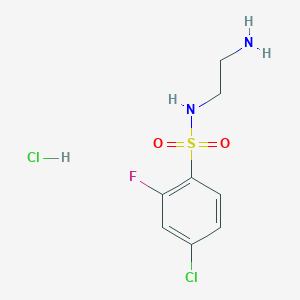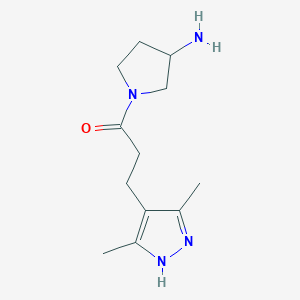
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (APDMPP) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. APDMPP is a pyrrolidine-based compound that has been found to possess a wide range of biological activities, including inhibition of certain enzymes, and modulation of certain neurotransmitters. The unique structure of APDMPP makes it an attractive compound for biochemical research, as it is highly soluble in aqueous solutions and is resistant to metabolic degradation. As such, APDMPP has been used in numerous laboratory experiments to study various biological processes.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
One area of application for related compounds is in the development of antifungal and antimicrobial agents. For instance, research into small molecules against Fusarium oxysporum, a pathogen causing Bayoud disease, includes pyrazole derivatives. These compounds have been evaluated for their structure-activity relationships, providing insight into their potential as antifungal pharmacophores (Kaddouri et al., 2022). Additionally, the antimicrobial potential of chitosan, a biopolymer with amino groups similar to the aminopyrrolidine component, has been critically reviewed, highlighting its broad-spectrum antibacterial and antifungal activities (Raafat & Sahl, 2009).
Drug Discovery and Medicinal Chemistry
Compounds within the pyrazole and pyrrolidine families have been extensively explored for their therapeutic potential. Pyrazolines and pyrazolo[3,4-d]pyrimidines, for example, have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The versatility of these compounds in drug discovery is attributed to their structural similarity to purines, allowing them to mimic key biological molecules (Chauhan & Kumar, 2013). Research into pyrazoline derivatives as anticancer agents further demonstrates the significance of this chemical family in designing new therapeutic agents (Ray et al., 2022).
Supramolecular Chemistry
The structural features of pyrrole derivatives, such as calixpyrroles, have been leveraged in the construction of supramolecular capsules. These capsules are of interest for their potential applications in encapsulating smaller molecules, thus finding uses in areas ranging from catalysis to drug delivery systems (Ballester, 2011).
Green Chemistry and Sustainable Synthesis
The pursuit of environmentally friendly synthesis methods has also touched on the realm of pyrazole and pyrrolidine derivatives. Efforts to develop green chemistry approaches for synthesizing these compounds not only emphasize the importance of sustainable practices in chemical synthesis but also the potential for these methods to yield novel compounds with significant biological or material properties (Santos, Jones Junior, & Silva, 2018).
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8-11(9(2)15-14-8)3-4-12(17)16-6-5-10(13)7-16/h10H,3-7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENRTLIDAFIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



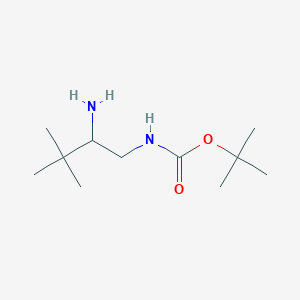
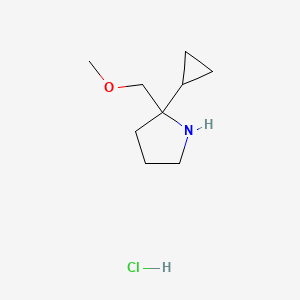
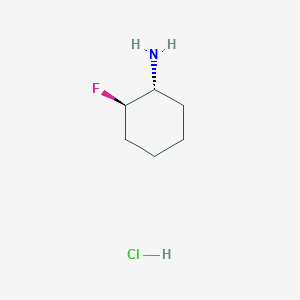
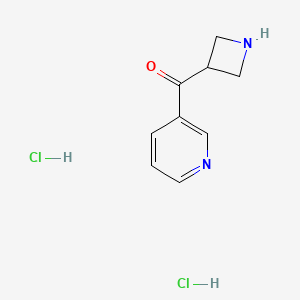
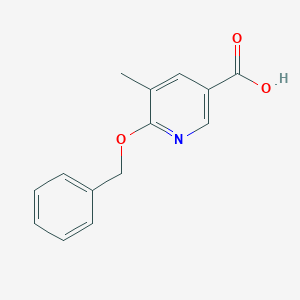
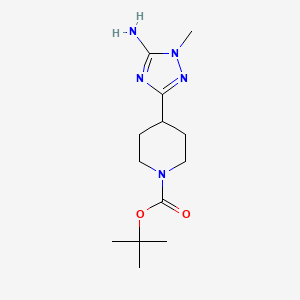
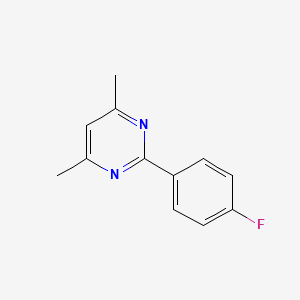
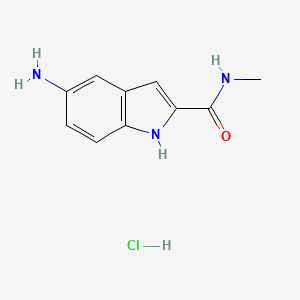
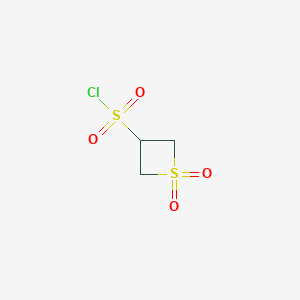
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)
